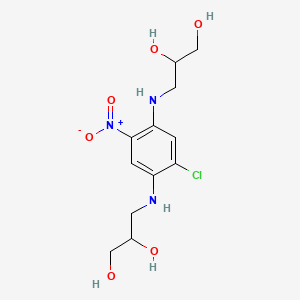
HC Red NO. 11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HC Red NO. 11 is a useful research compound. Its molecular formula is C12H18ClN3O6 and its molecular weight is 335.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Cosmetic Products
- Hair Dyes : The primary application of HC Red No. 11 is in hair coloring products. It is often combined with other dyes to achieve a range of shades and is particularly favored for its ability to produce bright red tones.
- Cosmetic Formulations : Besides hair dyes, this compound may be used in various cosmetic products such as lipsticks and blushes, where color intensity and stability are essential.
Safety Assessments and Toxicological Studies
Safety evaluations have been conducted to assess the potential health risks associated with this compound:
- Skin Irritation : Studies indicate that this compound does not significantly irritate the skin when used in recommended concentrations .
- Carcinogenicity : Research has shown that this compound has a lower likelihood of being carcinogenic compared to other aromatic amines due to its chemical structure, which stabilizes reactive intermediates that could lead to mutagenicity .
- Reproductive Toxicity : Limited data suggest that this compound does not adversely affect reproductive outcomes in animal studies .
Comparative Data on Usage and Toxicity
The following table summarizes key findings from various studies regarding the applications and safety profile of this compound:
Case Study 1: Human Health Tier III Assessment
A comprehensive assessment evaluated the health implications of using this compound in hair dye formulations. The study concluded that while there are some impurities present, the overall risk associated with using this dye in cosmetics remains low when used within established safety limits .
Case Study 2: Long-term Exposure Studies
Long-term exposure studies on animals have shown no significant increase in tumor incidence associated with this compound usage, reinforcing its safety profile as a cosmetic ingredient .
Eigenschaften
CAS-Nummer |
95576-92-4 |
|---|---|
Molekularformel |
C12H18ClN3O6 |
Molekulargewicht |
335.74 g/mol |
IUPAC-Name |
3-[2-chloro-4-(2,3-dihydroxypropylamino)-5-nitroanilino]propane-1,2-diol |
InChI |
InChI=1S/C12H18ClN3O6/c13-9-1-11(15-4-8(20)6-18)12(16(21)22)2-10(9)14-3-7(19)5-17/h1-2,7-8,14-15,17-20H,3-6H2 |
InChI-Schlüssel |
IJBOVPNSQXXDJB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NCC(CO)O)Cl)NCC(CO)O |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NCC(CO)O)Cl)NCC(CO)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















